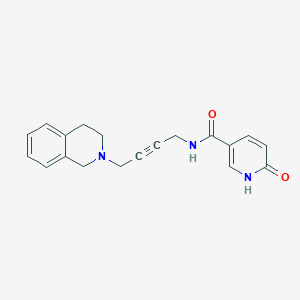
N-(4-(3,4-二氢异喹啉-2(1H)-基)丁-2-炔-1-基)-6-氧代-1,6-二氢吡啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide" is a novel chemical entity with potential biological activity. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their biological activities. For instance, the first paper discusses a series of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide hybrids that were synthesized and showed anti-proliferative activity against various cancer cell lines . This suggests that the compound may also possess anti-proliferative properties, given its structural similarities to the quinoline derivatives.
Synthesis Analysis
The synthesis of related compounds involves the use of peptide coupling agents with substituted N-phenyl piperazines and piperidines, leading to good to excellent yields . This method could potentially be adapted for the synthesis of "N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide", although specific details would depend on the reactivity of the starting materials and intermediates involved.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as 13C NMR, 1H NMR, FT-IR, and MS, as well as by single crystal X-ray structural analysis . These techniques could be employed to determine the molecular structure of the compound . Additionally, Density Functional Theory (DFT) calculations can be used to optimize the structure and compare it with experimental data, as was done in the second paper .
Chemical Reactions Analysis
The chemical reactions involving the compound of interest are not directly discussed in the provided papers. However, the papers do mention that the synthesized compounds were evaluated for their anti-proliferative activity , and the second paper discusses the anti-proliferative activity of a novel compound on A375 cells . These studies imply that the compound may also undergo biological reactions leading to anti-proliferative effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related studies. For example, the crystal packing in the solid state is often dominated by hydrogen bonds, which can influence the compound's solubility and stability . The anti-proliferative activity of similar compounds suggests that the compound may also have specific interactions with biological targets, which could be elucidated through molecular docking studies .
科学研究应用
杂环甲酰胺的合成和评估
研究探索了杂环甲酰胺的合成和评估,以期获得潜在的抗精神病药,突出了与感兴趣的化学结构相关的化合物的结构多功能性和药理潜力。具体而言,衍生物已显示出与已知的抗精神病药相当的有效体内活性,表明它们在开发具有较少副作用的新治疗方案中很有用(诺曼等人,1996 年)Norman et al., 1996。
新型四氢[1,3]恶嗪噻吩并[2,3-c]异喹啉衍生物
扎基、拉德万和埃尔迪安(2017 年)的一项研究重点是合成新的四氢[1,3]恶嗪噻吩并[2,3-c]异喹啉及其嘧啶衍生物,旨在进行未来的药理活性研究。这项研究强调了该化学物质作为开发具有显着生物活性的化合物的支架的潜力Zaki, Radwan, & El-Dean, 2017。
有机合成中的区域选择性
研究了 N-苄基-4-氧代-1,4-二氢喹啉-3-甲酰胺的 N-乙基化反应的区域选择性,揭示了相关化合物的合成多功能性。由巴塔利亚等人进行的这项研究。(2019 年)表明此类化合物在药物化学中对于设计具有靶向生物活性的分子非常重要Batalha et al., 2019。
缺电子氮杂芳烃的氨基甲酰化
何、黄、田(2017 年)的研究引入了肼甲酰胺作为一类新的氨基甲酰化剂,用于缺电子氮杂芳烃,包括异喹啉。该研究证明了此类化合物在合成氮杂芳基甲酰胺中的用途,为开发新的合成方法做出了贡献He, Huang, & Tian, 2017。
属性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-18-8-7-16(13-21-18)19(24)20-10-3-4-11-22-12-9-15-5-1-2-6-17(15)14-22/h1-2,5-8,13H,9-12,14H2,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGJZZDILQTCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

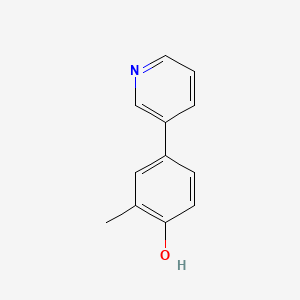
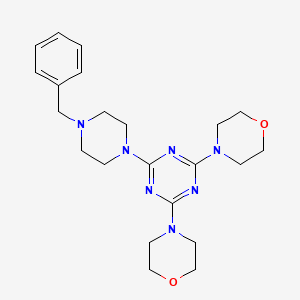
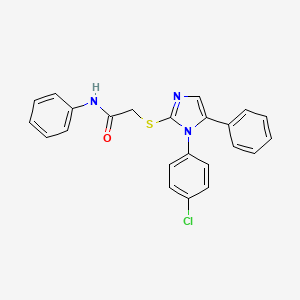
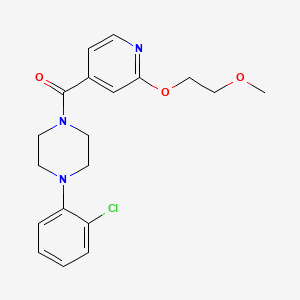
![N-Methyl-N-[2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2532983.png)
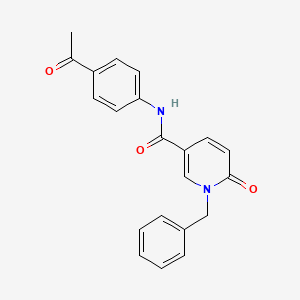
![2-Chloro-1-(1-ethylspiro[6,7-dihydroimidazo[4,5-c]pyridine-4,4'-oxane]-5-yl)ethanone](/img/structure/B2532988.png)
![1-chloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]isoquinoline-3-carboxamide](/img/structure/B2532991.png)
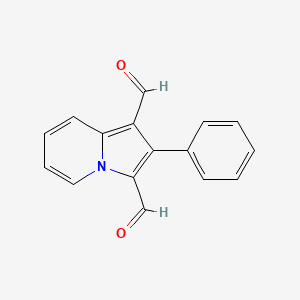
![5-(3,4-dimethoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2532993.png)

![Spiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B2532996.png)

![N-[[4-(4-Methylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2532999.png)